2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine
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Description
Pyridine derivatives, such as 2-(Dichloromethyl)pyridine, are important structural motifs found in numerous bioactive molecules . They are often used in laboratory chemicals .
Synthesis Analysis
The synthesis of pyridine derivatives has been well studied in the past decade because of its importance as a bioactive scaffold . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex. For example, the 2-(Dichloromethyl)pyridine molecule contains a total of 14 bond(s). There are 9 non-H bond(s), 6 multiple bond(s), 6 aromatic bond(s), 1 six-membered ring(s) and 1 Pyridine(s) .Chemical Reactions Analysis
Pyridine-containing compounds have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer . This has generated concern among researchers in synthesising a variety of pyridine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can vary. For example, the molecular weight of 2-(Dichloromethyl)pyridine is 162.01 g/mol .Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3O2/c1-5-2-3-13-6(4-5)12-7(8(10)11)9(13)14(15)16/h2-4,8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDLWDDNCNLMCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])C(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724925 |
Source
|
Record name | 2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90724925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine | |
CAS RN |
1313712-28-5 |
Source
|
Record name | 2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90724925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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